![molecular formula C32H43N5O11 B8049523 (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B8049523.png)

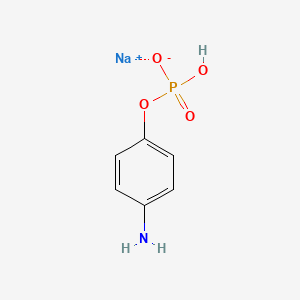

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ac-VEID-AMC (ammonium acetate salt) is a fluorogenic substrate based on the caspase-6 cleavage site in lamin A at amino acids VEID during apoptosis. It is also cleaved by related proteases, including caspase-8. Caspase activity can be quantified by fluorescent detection of free 7-amino-4-methylcoumarin, which is excited at 340-360 nm and emits at 440-460 nm .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ac-VEID-AMC involves the coupling of N-acetyl-L-valyl-L-α-glutamyl-L-isoleucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine with ammonium acetate. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL .

Industrial Production Methods: Industrial production methods for Ac-VEID-AMC are not widely documented. the compound is generally produced in research laboratories and supplied by chemical companies for scientific research purposes .

Analyse Chemischer Reaktionen

Reaktionstypen: Ac-VEID-AMC unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Es wird spezifisch von Caspase-6 und verwandten Proteasen wie Caspase-8 gespalten .

Häufige Reagenzien und Bedingungen:

Reagenzien: Caspase-6, Caspase-8 und andere verwandte Proteasen.

Bedingungen: Die Reaktionen finden typischerweise unter physiologischen Bedingungen statt, wobei das Substrat bei 340-360 nm angeregt wird und bei 440-460 nm Fluoreszenz emittiert

Hauptprodukte: Das Hauptprodukt, das aus der Spaltung von Ac-VEID-AMC gebildet wird, ist freies 7-Amino-4-methylcumarin .

Wissenschaftliche Forschungsanwendungen

Ac-VEID-AMC ist in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den Bereichen Chemie, Biologie und Medizin. Seine primäre Anwendung ist als fluorogenes Substrat zur Detektion der Caspase-6-Aktivität während der Apoptose. Dies macht es wertvoll für die Untersuchung von Zelltodmechanismen und verwandten Prozessen .

Anwendungen in der Chemie:

- Wird als Substrat in enzymatischen Assays zur Untersuchung der Proteaseaktivität verwendet.

Anwendungen in der Biologie:

- Wird in der Apoptoseforschung eingesetzt, um die Caspase-6-Aktivität zu quantifizieren.

- Wird in der Zellbiologie verwendet, um die Mechanismen des Zelltods zu untersuchen.

Anwendungen in der Medizin:

- Wird in der Krebsforschung angewendet, um die Rolle von Caspasen bei der Apoptose von Tumorzellen zu verstehen.

- Wird in der Wirkstoffforschung verwendet, um nach potenziellen Inhibitoren der Caspase-Aktivität zu suchen.

Anwendungen in der Industrie:

- Eingeschränkte industrielle Anwendungen, hauptsächlich in Forschungs- und Entwicklungsumgebungen eingesetzt .

5. Wirkmechanismus

Ac-VEID-AMC übt seine Wirkungen aus, indem es als Substrat für Caspase-6 und verwandte Proteasen dient. Nach der Spaltung durch diese Enzyme setzt die Verbindung freies 7-Amino-4-methylcumarin frei, das durch seine Fluoreszenz nachgewiesen werden kann. Dies ermöglicht die Quantifizierung der Caspase-Aktivität und die Untersuchung von Apoptosemechanismen .

Molekulare Ziele und Pfade:

Molekulare Ziele: Caspase-6, Caspase-8 und verwandte Proteasen.

Beteiligte Pfade: Apoptosewege, insbesondere diejenigen, die die Spaltung von Lamin A beinhalten

Wirkmechanismus

Ac-VEID-AMC exerts its effects by serving as a substrate for caspase-6 and related proteases. Upon cleavage by these enzymes, the compound releases free 7-amino-4-methylcoumarin, which can be detected by its fluorescence. This allows for the quantification of caspase activity and the study of apoptosis mechanisms .

Molecular Targets and Pathways:

Molecular Targets: Caspase-6, caspase-8, and related proteases.

Pathways Involved: Apoptosis pathways, particularly those involving the cleavage of lamin A

Vergleich Mit ähnlichen Verbindungen

Ac-VEID-AMC ist einzigartig in seiner Spezifität für Caspase-6 und seiner Fähigkeit, nach der Spaltung ein fluoreszierendes Produkt freizusetzen. Ähnliche Verbindungen umfassen andere fluorogene Substrate für Caspasen, wie z. B. Ac-DEVD-AMC (spezifisch für Caspase-3) und Ac-IETD-AMC (spezifisch für Caspase-8) .

Liste ähnlicher Verbindungen:

- Ac-DEVD-AMC

- Ac-IETD-AMC

- Ac-LEHD-AMC (spezifisch für Caspase-9)

Diese Verbindungen haben ähnliche Anwendungen in der Apoptoseforschung, unterscheiden sich aber in ihrer Spezifität für verschiedene Caspasen .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)/t16-,21-,22-,27-,28?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXIJZDGCJEANV-YPBMFZGESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoroacetic acid; 2-(2,2,2-trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B8049443.png)

![cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8049457.png)

![tert-butyl (3aS,6aS)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B8049466.png)

![1-[[(3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B8049479.png)

![(4S)-4-[[(2S)-2-Acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B8049531.png)

![7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B8049534.png)

![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(1S,18S,21Z,28S,30S)-21-ethylidene-9,30-dihydroxy-18-[(1S)-1-hydroxyethyl]-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B8049547.png)